molecular formula C9H8F2N2O B2611242 1-(3,4-Difluorophenyl)-imidazolidin-2-one CAS No. 162748-23-4

1-(3,4-Difluorophenyl)-imidazolidin-2-one

Cat. No. B2611242
M. Wt: 198.173
InChI Key: GGYRSKAMOPWACC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structure. It may also include information about its appearance (solid, liquid, color, etc.) and any distinctive odors.



Synthesis Analysis

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Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This includes studying properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties might include reactivity, acidity/basicity, and redox potential.


Scientific Research Applications

  • Proline Surrogates and Enzymatic Hydrolysis Protection :

    • Imidazolidin-4-ones serve as skeletal modifications in bioactive oligopeptides. They act as proline surrogates or protect the N-terminal amino acid from aminopeptidase- and endopeptidase-catalyzed hydrolysis. This research also notes unexpected stereoselectivity in reactions involving substituted benzaldehydes and primaquine alpha-aminoamides, highlighting the role of intramolecular hydrogen bonds in imidazolidin-4-one formation (Ferraz et al., 2007).
  • Corrosion Inhibition :

    • Imidazoline derivatives, closely related to imidazolidin-2-ones, exhibit potent corrosion inhibition properties. The research emphasizes the importance of nitrogen atoms and the planar geometry of the heterocyclic ring for effective coordination with metal surfaces, crucial for preventing corrosion (Cruz et al., 2004).
  • Chemical Catalysis :

    • Imidazolidin-2-ones are involved in gold(I)-catalyzed intermolecular hydroamination, demonstrating high regioselectivity and yield. This process is significant in creating a variety of chemical structures and has applications in synthesizing pharmaceuticals and other complex molecules (Zhang et al., 2009).
  • Pharmaceutical Research and Drug Development :

    • Imidazolidin-2-one derivatives, like TAK-456, have been explored as antifungal agents, showcasing the chemical's potential in medical applications. The modification and evaluation of water solubility, stability, and antifungal activity of these derivatives emphasize the role of imidazolidin-2-ones in developing new pharmaceuticals (Ichikawa et al., 2001).
  • Preparation and Evaluation as Precursors for Bioactive Compounds :

    • Imidazolidin-4-ones have been studied for their potential as hydrolytically cleavable precursors, releasing bioactive volatile carbonyl derivatives. This application is crucial in fragrance industries and possibly in pharmaceuticals, where controlled release of active compounds is desirable (Trachsel et al., 2012).

Safety And Hazards

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Future Directions

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I hope this general information is helpful. If you have a specific compound or topic in mind, feel free to ask!


properties

IUPAC Name

1-(3,4-difluorophenyl)imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2N2O/c10-7-2-1-6(5-8(7)11)13-4-3-12-9(13)14/h1-2,5H,3-4H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGYRSKAMOPWACC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Difluorophenyl)-imidazolidin-2-one

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